molecular formula C19H23ClO5 B568963 Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether CAS No. 634193-72-9

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether

Cat. No.: B568963
CAS No.: 634193-72-9
M. Wt: 366.838
InChI Key: ZPXXVEHNGYFGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of epoxy resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may interact with estrogen receptors, influencing hormonal pathways .

Properties

IUPAC Name

3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO5/c20-16(10-21)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-22/h1-8,16-17,21-23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXVEHNGYFGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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